molecular formula C12H19NO4 B13498789 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 245061-00-1

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B13498789
CAS No.: 245061-00-1
M. Wt: 241.28 g/mol
InChI Key: HMMGSHTTWMZUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a chemical compound with the molecular formula C11H17NO4. It is a derivative of 4-pentynoic acid and is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves the reaction of 4-pentynoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound can also undergo cyclization reactions to form lactones, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
  • 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester

Uniqueness

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is unique due to its specific ester group, which provides distinct reactivity compared to its methyl and tert-butyl counterparts. This uniqueness makes it valuable in specific synthetic applications where the ethyl ester group is preferred .

Properties

CAS No.

245061-00-1

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate

InChI

InChI=1S/C12H19NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h1,9H,7-8H2,2-5H3,(H,13,15)

InChI Key

HMMGSHTTWMZUPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.